[(3-tert-butylphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(3-tert-butylphenyl)methylamine hydrochloride is an organic compound with the molecular formula C12H20ClN It is a hydrochloride salt of (3-tert-butylphenyl)methylamine, which features a tert-butyl group attached to a phenyl ring, further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butylphenyl)methylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-tert-butylbenzyl chloride and methylamine.
Reaction: The 3-tert-butylbenzyl chloride undergoes a nucleophilic substitution reaction with methylamine to form (3-tert-butylphenyl)methylamine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (3-tert-butylphenyl)methylamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-tert-butylphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Various reduced amine derivatives.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
(3-tert-butylphenyl)methylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-tert-butylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The phenyl ring and amine group contribute to the compound’s overall reactivity and interaction with biological targets.
Comparison with Similar Compounds
(3-tert-butylphenyl)methylamine hydrochloride can be compared with other similar compounds, such as:
[(3-tert-butylphenyl)methyl]amine: Lacks the methyl group, resulting in different reactivity and properties.
(3-tert-butylphenyl)methylamine hydrochloride: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
(3-tert-butylphenyl)methylamine: The free base form without the hydrochloride salt, exhibiting different solubility and stability.
Properties
CAS No. |
2648965-96-0 |
---|---|
Molecular Formula |
C12H20ClN |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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